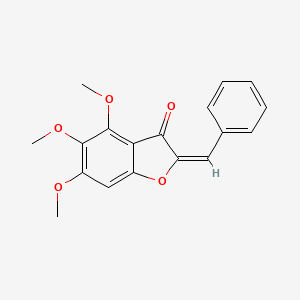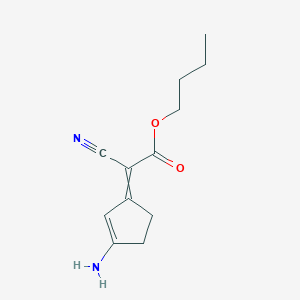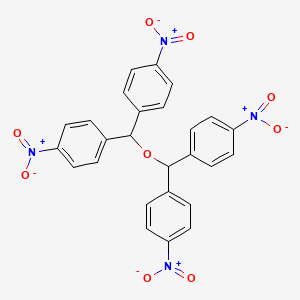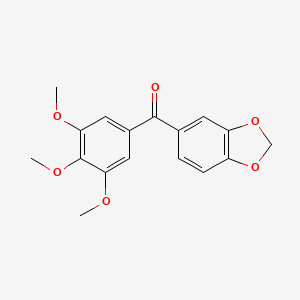
Tantalum--vanadium (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tantalum–vanadium (1/2) is a compound formed by the combination of tantalum and vanadium in a 1:2 ratio. Both tantalum and vanadium are transition metals known for their unique properties and applications in various fields. Tantalum is highly resistant to corrosion and has excellent biocompatibility, making it useful in medical implants and electronics. Vanadium, on the other hand, is known for its ability to form stable compounds with multiple oxidation states, making it valuable in catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tantalum–vanadium (1/2) can be achieved through various synthetic routes. One common method involves the reduction of tantalum pentachloride and vanadium pentachloride with lithium borohydride in tetrahydrofuran. This method produces tantalum boride and vanadium carbide, which can then be combined to form the desired compound .
Another method involves the mechanical alloying of tantalum and vanadium powders followed by microwave heating. This process involves mixing micron-sized tantalum and vanadium powders and subjecting them to high-energy ball milling. The resulting mixture is then heated in a microwave furnace to form the compound .
Industrial Production Methods
Industrial production of tantalum–vanadium (1/2) typically involves the carbothermal reduction of tantalum and vanadium oxides. This process involves mixing the oxides with carbon and heating the mixture in a high-temperature furnace. The carbon reduces the oxides to their respective metals, which then combine to form the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tantalum–vanadium (1/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both tantalum and vanadium.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products
The major products formed from these reactions include tantalum oxide, vanadium oxide, tantalum metal, and vanadium metal. These products have various applications in materials science, catalysis, and electronics .
Wissenschaftliche Forschungsanwendungen
Tantalum–vanadium (1/2) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Catalysis: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Materials Science: Tantalum–vanadium (1/2) is used in the development of advanced materials with unique properties, such as high strength and corrosion resistance.
Biomedicine: The compound’s biocompatibility makes it useful in medical implants and devices.
Energy Storage: Tantalum–vanadium (1/2) is being investigated for its potential use in energy storage devices, such as batteries and supercapacitors.
Wirkmechanismus
The mechanism of action of tantalum–vanadium (1/2) involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as a catalyst by facilitating the transfer of electrons between reactants, thereby speeding up the reaction. In biomedicine, the compound’s biocompatibility and stability allow it to interact with biological molecules without causing adverse effects .
Vergleich Mit ähnlichen Verbindungen
Tantalum–vanadium (1/2) can be compared with other similar compounds, such as niobium–vanadium and tantalum–niobium. These compounds share similar properties due to their position in the periodic table and their ability to form stable compounds with multiple oxidation states .
Niobium–vanadium: This compound is similar to tantalum–vanadium (1/2) in terms of its catalytic properties and applications in materials science.
Tantalum–niobium: This compound shares many properties with tantalum–vanadium (1/2), including high strength and corrosion resistance.
Conclusion
Tantalum–vanadium (1/2) is a versatile compound with a wide range of applications in catalysis, materials science, biomedicine, and energy storage. Its unique properties, such as high strength, corrosion resistance, and biocompatibility, make it valuable in various fields. The compound’s ability to undergo various chemical reactions and form stable compounds with multiple oxidation states further enhances its utility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
12067-68-4 |
|---|---|
Molekularformel |
TaV2 |
Molekulargewicht |
282.831 g/mol |
IUPAC-Name |
tantalum;vanadium |
InChI |
InChI=1S/Ta.2V |
InChI-Schlüssel |
STQOGYGOERBIDF-UHFFFAOYSA-N |
Kanonische SMILES |
[V].[V].[Ta] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)



![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)




![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)

